![molecular formula C12H9Cl2NS B14406927 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine CAS No. 83782-32-5](/img/structure/B14406927.png)
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine is an organic compound that features a pyridine ring substituted with a sulfanyl group attached to a 3,4-dichlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine typically involves the reaction of 3,4-dichlorobenzyl chloride with pyridine-2-thiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and automated monitoring systems.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorines or to modify the sulfanyl group.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyridine ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified sulfanyl groups.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}benzene
- 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}thiophene
- 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}furan
Uniqueness
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene, thiophene, or furan analogs
Propiedades
Número CAS |
83782-32-5 |
|---|---|
Fórmula molecular |
C12H9Cl2NS |
Peso molecular |
270.2 g/mol |
Nombre IUPAC |
2-[(3,4-dichlorophenyl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C12H9Cl2NS/c13-11-5-4-10(7-12(11)14)16-8-9-3-1-2-6-15-9/h1-7H,8H2 |
Clave InChI |
BGPXJBQOQLFBKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CSC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


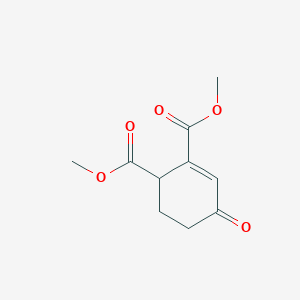
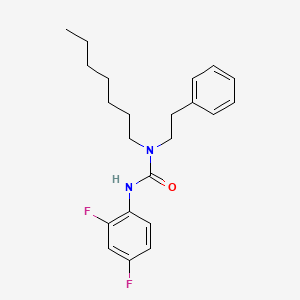
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)

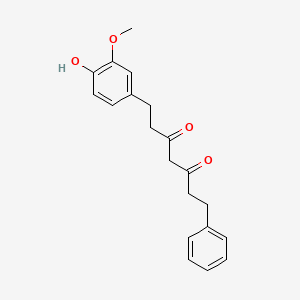
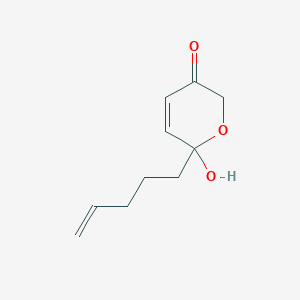
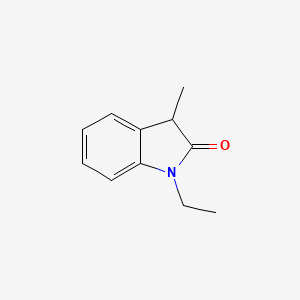
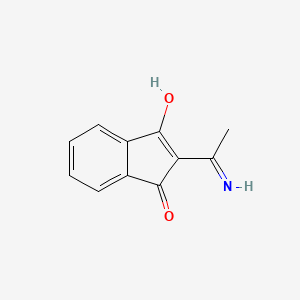
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
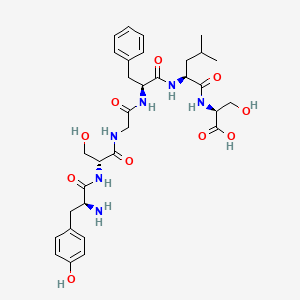
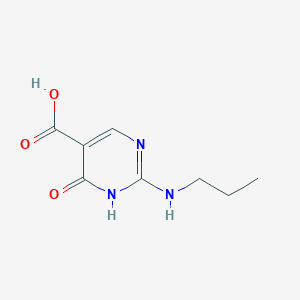
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)

![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)
